N-(1-benzyl-4-piperidinyl)-2-(6-chloro-1H-indol-1-yl)acetamide
Overview
Description
N-(1-benzyl-4-piperidinyl)-2-(6-chloro-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C22H24ClN3O and its molecular weight is 381.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.1607901 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against pathogenic bacteria and fungi. Mokhtari and Pourabdollah (2013) synthesized derivatives showing significant effectiveness against fungi, particularly Candida species, with 2,6-dimethylpiperidine groups enhancing anticandidal activity. These compounds demonstrated a promising balance between antimicrobial efficacy and cytotoxicity, indicating their potential as templates for developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Enzyme Inhibition
Research on enzyme inhibition, specifically targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has highlighted the utility of N-(1-benzyl-4-piperidinyl)-2-(6-chloro-1H-indol-1-yl)acetamide derivatives. Khalid et al. (2014) synthesized a series of derivatives that exhibited promising inhibitory activity against these enzymes, which are critical in the pathophysiology of diseases like Alzheimer's (Khalid et al., 2014).
Pharmacological Derivatives
The synthesis of novel pharmacological agents utilizing this compound as a precursor or core structure has been a focus of research. These efforts aim to develop compounds with improved pharmacokinetic profiles, such as enhanced solubility and oral absorption, for potential therapeutic applications. For instance, Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), indicating the compound's versatility in drug development (Shibuya et al., 2018).
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(6-chloroindol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c23-19-7-6-18-8-13-26(21(18)14-19)16-22(27)24-20-9-11-25(12-10-20)15-17-4-2-1-3-5-17/h1-8,13-14,20H,9-12,15-16H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRMOXHOMNBARX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C=CC3=C2C=C(C=C3)Cl)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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